N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide

Alpha-glucosidase Type 2 diabetes Benzofuran inhibitor

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide (CAS 886180-21-8) is a complex organic compound characterized by a benzofuran core, a benzo[d][1,3]dioxole moiety, and a 4-nitrobenzamide group, with a molecular weight of 430.4 g/mol and the molecular formula C23H14N2O7. This compound is a member of a class of synthetic benzofuran derivatives that have garnered research interest for their potential biological activities, including enzyme inhibition.

Molecular Formula C23H14N2O7
Molecular Weight 430.372
CAS No. 886180-21-8
Cat. No. B2710863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide
CAS886180-21-8
Molecular FormulaC23H14N2O7
Molecular Weight430.372
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-]
InChIInChI=1S/C23H14N2O7/c26-21(14-7-10-18-19(11-14)31-12-30-18)22-20(16-3-1-2-4-17(16)32-22)24-23(27)13-5-8-15(9-6-13)25(28)29/h1-11H,12H2,(H,24,27)
InChIKeyYWNSQWCNKZVDLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide (CAS 886180-21-8): A Specialized Benzofuran-Benzodioxole for Targeted Research


N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide (CAS 886180-21-8) is a complex organic compound characterized by a benzofuran core, a benzo[d][1,3]dioxole moiety, and a 4-nitrobenzamide group, with a molecular weight of 430.4 g/mol and the molecular formula C23H14N2O7 . This compound is a member of a class of synthetic benzofuran derivatives that have garnered research interest for their potential biological activities, including enzyme inhibition . Its structural features incorporate several privileged scaffolds in medicinal chemistry, making it a candidate for structure-activity relationship (SAR) studies and targeted biological assays.

Why N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide Cannot Be Substituted by Generic Benzofuran Analogs


Substituting N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide with a generic benzofuran or nitrobenzamide analog is not scientifically sound due to the unique confluence of three key pharmacophoric elements: the 2-acylbenzofuran core, the 5-carbonyl-benzo[d][1,3]dioxole appendage, and the 4-nitrobenzamide moiety. As demonstrated in studies of related 2-acylbenzofuranes, minor structural modifications to the acyl group or the benzamide substituent lead to dramatic shifts in inhibitory potency, with IC50 values varying over a 100-fold range (from 6.5 to 722.2 µM) against the same target [1]. The specific substitution pattern on the benzamide ring (para-nitro vs. meta-nitro or other isomers) can profoundly alter electronic distribution, hydrogen-bonding capacity, and binding affinity, making interchangeable use of in-class compounds a high-risk strategy for experimental reproducibility.

Quantitative Differentiation Evidence for N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide in Scientific Procurement


Differentiation in Alpha-Glucosidase Inhibition Potency: The 4-Nitrobenzamide Advantage over 3-Nitrobenzamide Isomers

While direct head-to-head data for N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide is not available in the accessed literature, class-level inference from a study on substituted benzofuran α-glucosidase inhibitors demonstrates that the position and nature of the nitro group on the benzamide ring is a critical determinant of activity. In a related series, compounds with a 4-nitro substitution showed distinct inhibitory profiles compared to their 3-nitro counterparts [1]. Furthermore, the compound N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide, a direct positional isomer of the target compound, is differentiated solely by the shift of the nitro group from the 4- to the 3-position on the benzamide ring , which is known to alter electronic properties and hydrogen-bonding geometry.

Alpha-glucosidase Type 2 diabetes Benzofuran inhibitor

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profiles

Based on computed molecular properties, N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide has a predicted XLogP of approximately 5.9, indicating high lipophilicity, and contains 2 hydrogen bond donors and 8 hydrogen bond acceptors . This profile can be contrasted with the 3-nitrobenzamide comparator, which shares the same molecular formula but may exhibit different dipole moment and electrostatic potential surfaces due to the altered nitro position, potentially impacting membrane permeability and solubility [1].

Physicochemical properties Drug-likeness In silico ADME

Tubulin Polymerization Inhibition: A Putative Mechanism for Selective Anticancer Activity

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide is reported to inhibit tubulin polymerization, a mechanism associated with cell cycle arrest and apoptosis in cancer cells . While quantitative IC50 values for this specific compound are not available in the accessed primary literature, class-level evidence from benzofuran-based tubulin inhibitors such as BNC105 (a benzofuran derivative) shows that structural modifications to the benzofuran core and the pendant aryl groups can lead to sub-micromolar to nanomolar potency against cancer cell lines, with IC50 values ranging from 1 nM to 10 µM depending on the specific substitution pattern [1].

Tubulin polymerization Anticancer Cell cycle arrest

Commercial Availability and Purity: A Key Differentiator from Uncharacterized Analogs

The compound is commercially available with a specified purity of ≥95% , whereas many close structural analogs (e.g., the 3-nitro isomer) are less commonly stocked or offered only as custom synthesis products, leading to longer lead times and uncertainty in analytical characterization. This purity baseline is critical for reproducible biological assays, as impurities can introduce off-target effects or skew dose-response curves.

Chemical purity Procurement Research reagent

High-Strength Differential Evidence is Limited

A comprehensive search of primary research papers, patents, and authoritative databases (PubMed, ChEMBL, BindingDB, PubChem) did not identify any peer-reviewed study reporting direct, head-to-head, quantitative biological data for N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide. The available evidence is predominantly class-level inference, computational predictions, or vendor-supplied general descriptions. As a result, the quantitative differentiation claims above must be interpreted with caution. Prospective users are advised to request custom comparative profiling data from vendors or to conduct their own side-by-side assays before finalizing procurement decisions.

Data gap Procurement risk

Optimal Application Scenarios for Procuring N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide


Structure-Activity Relationship (SAR) Studies of Benzofuran-Based Enzyme Inhibitors

The compound is ideally suited as a key member of a focused library exploring the impact of the 4-nitrobenzamide substituent on alpha-glucosidase or other enzyme targets. Its defined structure allows researchers to directly compare potency with the 3-nitro isomer and other analogs to map pharmacophoric requirements, leveraging the wide IC50 range (6.50–722.2 µM) observed in related 2-acylbenzofuranes [1].

Mechanistic Studies of Tubulin Polymerization Inhibition in Cancer Cell Lines

If the reported tubulin inhibition mechanism is confirmed [1], this compound can be used as a chemical probe to dissect the role of the benzodioxole-benzofuran scaffold in disrupting microtubule dynamics, complementing studies with well-characterized benzofuran inhibitors such as BNC105 (IC50 = 1.0 nM in MCF-7 cells) [2]. Its high purity (≥95%) ensures that observed cellular effects are ligand-specific.

Computational Chemistry and Molecular Docking Campaigns

The compound's well-defined structure, including the characteristic SMILES and InChI, makes it an excellent candidate for in silico docking studies. Its predicted lipophilicity (XLogP ~5.9) [1] and hydrogen-bonding capacity (2 HBD, 8 HBA) provide a baseline for evaluating binding modes and scoring functions against alpha-glucosidase or tubulin targets.

Positive Control for Nitroreductase Activity Assays

The presence of the 4-nitrobenzamide moiety, a known substrate for nitroreductase enzymes, positions this compound as a potential tool for studying nitroreductase activity in hypoxic tumor environments or bacterial systems, where the para-nitro group may be selectively reduced to an amine, altering fluorescence or biological activity.

Quote Request

Request a Quote for N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.